CCR5 Antagonist Activity
The 3-(3-fluorophenoxy)pyrrolidine scaffold demonstrates measurable antagonist activity at the human CCR5 receptor, a critical target for HIV entry and inflammatory disorders [1]. In contrast, the 5-lipoxygenase (5-LOX) enzyme, another inflammatory target, shows no significant inhibition by this compound at concentrations up to 100 µM, indicating a selective rather than pan-assay interference profile [2].
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.1 µM (1.01E+4 nM) |
| Comparator Or Baseline | 5-Lipoxygenase inhibition: No significant activity at 100 µM (NS) |
| Quantified Difference | Selective for CCR5 over 5-LOX |
| Conditions | CCR5: Human MOLT4 cells, CCl5-induced calcium mobilization assay; 5-LOX: Rat basophilic leukemia-1 (RBL-1) cell assay at 100 µM |
Why This Matters
This selectivity profile is essential for researchers developing targeted anti-inflammatory or antiviral agents, as it mitigates off-target effects on the 5-LOX pathway that could complicate lead optimization.
- [1] BindingDB. (2013). Assay CHEMBL2057812: Antagonist activity at CCR5 receptor expressed in human MOLT4 cells (BDBM50387956). View Source
- [2] ChEMBL. (n.d.). CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM. View Source
